Methyl 3-bromo-4-cyano-5-fluorobenzoate
Overview
Description
Methyl 3-bromo-4-cyano-5-fluorobenzoate is an organic compound with the molecular formula C9H5BrFNO2 It belongs to the family of benzoates and is characterized by the presence of bromine, cyano, and fluorine substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-4-cyano-5-fluorobenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 4-cyano-5-fluorobenzoate using bromine in the presence of a suitable catalyst. The reaction is typically carried out in an organic solvent such as dichloromethane at a controlled temperature to ensure selective bromination at the desired position on the benzene ring.
Another method involves the use of Suzuki-Miyaura coupling, where a boronic acid derivative of the desired substituent is coupled with a halogenated benzoate precursor in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process is optimized for cost-effectiveness and environmental sustainability, often incorporating recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-4-cyano-5-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions, particularly at the cyano group, to form carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates with various functional groups.
Reduction: Formation of amine derivatives.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
Methyl 3-bromo-4-cyano-5-fluorobenzoate is utilized in several scientific research areas:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the development of fluorescent probes and labeling agents for biological studies.
Medicine: Potential use in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-bromo-4-cyano-5-fluorobenzoate depends on its application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations through its functional groups. In biological applications, it may interact with specific molecular targets, such as enzymes or receptors, through its substituents, leading to changes in biological activity.
Comparison with Similar Compounds
Methyl 3-bromo-4-cyano-5-fluorobenzoate can be compared with other similar compounds such as:
Methyl 3-bromo-5-fluorobenzoate: Lacks the cyano group, resulting in different reactivity and applications.
Methyl 4-cyano-3-fluorobenzoate:
Methyl 3-bromo-4-cyano-5-chlorobenzoate: Substitution of fluorine with chlorine alters its electronic properties and reactivity.
The uniqueness of this compound lies in the combination of bromine, cyano, and fluorine substituents, which confer distinct chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.
Biological Activity
Methyl 3-bromo-4-cyano-5-fluorobenzoate is an organic compound that has garnered attention for its potential applications in medicinal chemistry and biological research. This compound features a unique arrangement of halogen and cyano substituents, which can influence its biological activity and interaction with various molecular targets. This article explores the biological activity, mechanism of action, and potential applications of this compound, supported by relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C9H6BrFNO2
- Molecular Weight : 246.06 g/mol
- CAS Number : 1805523-73-2
The presence of bromine, fluorine, and cyano groups enhances its reactivity and potential interactions within biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in nucleophilic substitution reactions, while the cyano group may undergo reduction to form amines, leading to various biological effects.
Antimicrobial Properties
Research has indicated that compounds with similar structures exhibit significant antimicrobial activity. For example, studies have shown that halogenated benzoates can inhibit the growth of Gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds suggest that this compound may also possess comparable antimicrobial properties .
Anticancer Activity
Preliminary investigations into the anticancer potential of this compound have revealed promising results. In vitro studies demonstrated that derivatives of this compound can induce cytotoxicity in various cancer cell lines. For instance, compounds structurally similar to this compound exhibited IC50 values ranging from 29 µM to 82 µM against HepG2 and K562 cell lines .
Synthesis of Fluorescent Probes
This compound is being explored for its utility in synthesizing fluorescent probes for biological imaging. Its reactive functional groups enable the attachment of additional moieties that can enhance fluorescence properties, making it suitable for tracking cellular processes in live organisms.
Pharmaceutical Development
This compound serves as a valuable intermediate in the synthesis of pharmaceutical agents. Its unique structure allows for modifications that could lead to the development of new drug candidates targeting specific diseases, particularly those requiring selective inhibition of enzymes or receptors.
Case Studies
Properties
IUPAC Name |
methyl 3-bromo-4-cyano-5-fluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO2/c1-14-9(13)5-2-7(10)6(4-12)8(11)3-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMRJFKDXYQDAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Br)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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